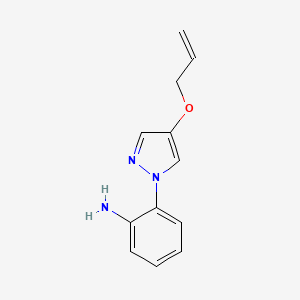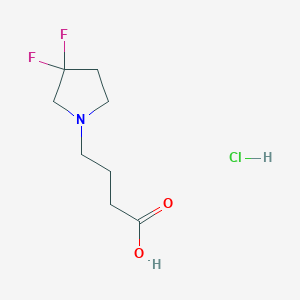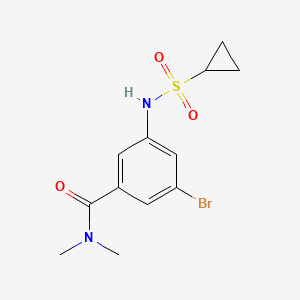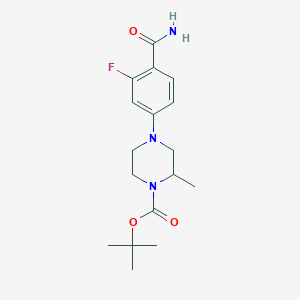
tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate is a synthetic organic compound with the molecular formula C16H22FN3O3
Preparation Methods
The synthesis of tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-carbamoyl-3-fluoroaniline with tert-butyl 2-methylpiperazine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) in a solvent like tetrahydrofuran (THF) at reflux temperature .
Chemical Reactions Analysis
tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its unique chemical structure.
Pharmaceutical Research: The compound is investigated for its potential as a drug candidate in various therapeutic areas.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
tert-Butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-carbamoylphenyl)-2-methylpiperazine-1-carboxylate: Lacks the fluorine substitution, which may affect its chemical reactivity and biological activity.
tert-Butyl 4-(4-carbamoyl-3-chlorophenyl)-2-methylpiperazine-1-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its properties.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(4-carbamoyl-3-fluorophenyl)-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3/c1-11-10-20(7-8-21(11)16(23)24-17(2,3)4)12-5-6-13(15(19)22)14(18)9-12/h5-6,9,11H,7-8,10H2,1-4H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXRGSRVCHSFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
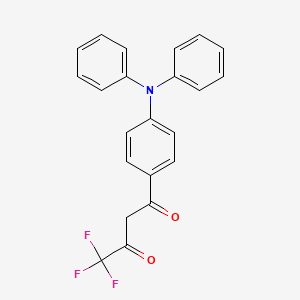
![8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8132682.png)

![7-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B8132692.png)
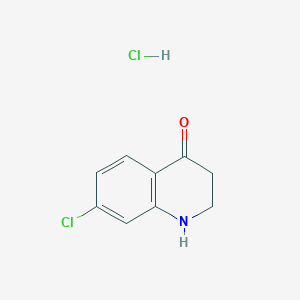

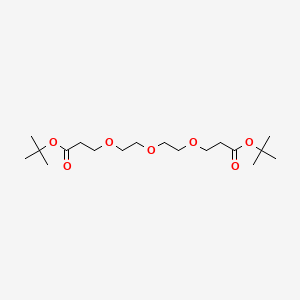
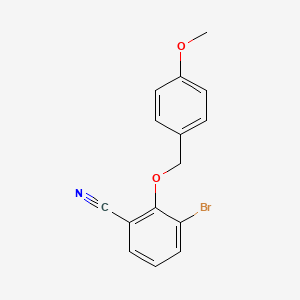
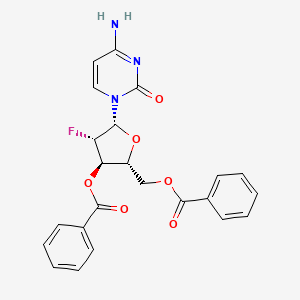
![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B8132723.png)
![2-[2-(phenylmethoxycarbonylamino)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B8132725.png)
